1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-5-4-9-10(3-2-8)6(5)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDYOFOCXGUYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its structural features that may confer biological activity.
- Enzyme Inhibition : Preliminary studies indicate that pyrazole derivatives can act as enzyme inhibitors, particularly in the context of cancer and inflammation. The fluoroethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target enzymes .
Agrochemicals
The compound is also being explored for its applications in agrochemicals. Its structural analogs have shown effectiveness as herbicides and fungicides, suggesting that 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid may possess similar properties.
- Fungicidal Activity : Research into related compounds has demonstrated their capacity to inhibit fungal growth, indicating a potential pathway for developing new agrochemical products .
Biochemical Studies
The compound’s unique structure allows it to serve as a valuable tool in biochemical research.
- Receptor Ligands : The ability of pyrazoles to interact with various biological receptors makes them suitable candidates for studying receptor-ligand interactions, which is crucial in drug development.
Data Table: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid | Fluoroethyl group, carboxylic acid | Potential enzyme inhibitor |
| 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | Aldehyde group | Investigated for anti-inflammatory effects |
| 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl and carboxylic acid groups | Known for fungicidal activity |
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of various pyrazole derivatives, including 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid. The results indicated that modifications in the pyrazole structure significantly influenced the binding affinity to target enzymes involved in cancer pathways. The fluoroethyl substitution was noted to enhance inhibitory activity compared to non-fluorinated analogs .
Case Study 2: Agrochemical Development
Research focused on synthesizing new agrochemical agents from pyrazole derivatives revealed that compounds similar to 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid exhibited promising herbicidal properties. Field trials demonstrated effective weed control with minimal phytotoxicity on crops, making it a candidate for further development in agricultural applications .
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target, leading to increased biological activity. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in ’s compound is strongly electron-withdrawing, which may stabilize the carboxylic acid moiety and alter pKa compared to the methyl group in the target compound .
- Substituent Position : In ’s compound, fluorine is at C5 of the pyrazole ring, whereas the target compound has fluorine on the ethyl side chain. This positional difference affects electronic distribution and steric hindrance .
Physicochemical Data
- Melting Points: Limited data is available, but reports a melting point of 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, highlighting the impact of bulky aryl groups on crystallinity .
- pKa Values : The compound in has a predicted pKa of 2.38, suggesting moderate acidity comparable to the target compound, though experimental data is lacking .
Research Implications
The structural versatility of pyrazole-carboxylic acids underscores their utility in drug discovery. The 2-fluoroethyl group in the target compound offers a balance of lipophilicity and metabolic resistance, while analogues with aryl or heterocyclic substituents (e.g., ) provide tailored electronic profiles for target-specific optimization. Further studies should focus on synthesizing and testing these derivatives for solubility, stability, and bioactivity to expand their applications.
Biological Activity
1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1429417-50-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, anti-inflammatory, and antiviral properties, along with structure-activity relationships (SAR) that highlight its pharmacological potential.
Biological Activity Overview
The biological activity of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid has been studied primarily in the context of its anticancer properties, as well as its potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazoles can inhibit tumor growth in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer).
- IC50 Values :
- MCF-7:
- HeLa:
Table 1 summarizes the anticancer activity of related pyrazole compounds:
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25.72 | Induces apoptosis |
| Compound B | HeLa | 38.44 | Cell cycle arrest |
| Compound C | HepG2 | Not specified | Inhibition of proliferation |
Anti-inflammatory Activity
Pyrazole derivatives have also demonstrated anti-inflammatory effects. The introduction of different substituents on the pyrazole ring can significantly alter their efficacy:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Example : A study indicated that certain pyrazole derivatives exhibited significant inhibition of COX-2 activity, correlating with reduced inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications to the pyrazole structure can enhance biological activity:
-
Substituent Variations :
- The introduction of halogen atoms at specific positions on the pyrazole ring often increases potency.
- Alkyl and aryl substitutions at the N1 position can lead to varied antiproliferative activities.
- Key Findings :
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in therapeutic applications:
- Study on Anticancer Agents : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising candidates for further development .
- Antiviral Activity : Some pyrazole-based compounds have shown efficacy against HIV by disrupting viral replication pathways, indicating a broader scope of biological activity beyond anticancer properties .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, typically involving pyrazole ring formation followed by substituent introduction. Key steps include:
- Cyclocondensation : Using precursors like ethyl acetoacetate and fluoroethylamine derivatives under reflux with DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst .
- Substituent introduction : Fluorination via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Carboxylic acid formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) . Optimization of temperature (70–120°C), solvent polarity (DMF, THF), and catalyst choice (Pd(PPh₃)₄ for cross-coupling) is critical for yields >70% .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluoroethyl group at N1, methyl at C4) and confirms ring aromaticity. ¹⁹F NMR detects fluorine environments .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 229.08) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., SHELX software for structure refinement) . Discrepancies in IR carbonyl peaks (e.g., 1680–1720 cm⁻¹) are resolved by comparing computed (DFT) and experimental spectra .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
Density-functional theory (DFT) calculates:
- Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., carboxylate group as a hydrogen-bond acceptor) .
- Binding affinity : Molecular docking simulations (AutoDock Vina) model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Solvation effects : COSMO-RS predicts solubility in solvents like DMSO or water, guiding formulation studies .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Substituent effects :
| Position | Modification | Observed Impact |
|---|---|---|
| N1 | Fluoroethyl → Chloroethyl | Reduced metabolic stability |
| C4 | Methyl → Trifluoromethyl | Enhanced enzyme inhibition (IC₅₀ ↓ 40%) |
Q. How do contradictory data on synthesis yields arise, and what troubleshooting approaches are recommended?
Discrepancies often stem from:
- Impurity in starting materials : Use HPLC-purified reagents (≥98% purity) .
- Side reactions : Monitor intermediates via TLC and optimize reaction time (e.g., ≤24 hours for cyclocondensation) .
- Scale-up challenges : Switch from batch to flow chemistry for better temperature control .
Methodological Guidance
Q. What protocols ensure reproducibility in biological assays (e.g., enzyme inhibition studies)?
- Standardized assays : Use recombinant enzymes (e.g., COX-2) with positive controls (e.g., Celecoxib) .
- Dose-response curves : Test 5–10 concentrations in triplicate (IC₅₀ determination via GraphPad Prism) .
- Cellular uptake : Fluorescent labeling (e.g., BODIPY conjugates) tracks intracellular localization .
Q. How are stability studies conducted under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
